Axial TCO Isomer Reactivity Advantage: ~150-Fold Faster IEDDA Kinetics Versus Equatorial Isomer
The (R)-TCO4 moiety adopts the axial configuration of trans-cyclooctene, which exhibits substantially faster IEDDA reaction kinetics with tetrazines compared to the equatorial isomer . This stereochemical difference is a well-established class-level phenomenon applicable to all TCO-functionalized linkers bearing the axial versus equatorial configuration, including the TCO4-PEG3-Maleimide scaffold [1].
| Evidence Dimension | IEDDA reaction rate (axial vs. equatorial TCO isomer) |
|---|---|
| Target Compound Data | Axial TCO: reaction rate approximately 150-fold higher than equatorial isomer; second-order rate constants with tetrazines can reach 10⁶ M⁻¹s⁻¹ [2] |
| Comparator Or Baseline | Equatorial TCO isomer: substantially slower IEDDA kinetics |
| Quantified Difference | ~150-fold faster reaction rate for axial versus equatorial isomer |
| Conditions | IEDDA cycloaddition with 1,2,4,5-tetrazine derivatives under physiological conditions |
Why This Matters
Procurement of the axial (R)-TCO4 isomer ensures maximal click reaction efficiency in low-concentration bioconjugation scenarios where the equatorial isomer would yield unacceptably slow or incomplete labeling.
- [1] Handula M, Chen KT, Seimbille Y. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules. 2021;26(15):4640. View Source
- [2] Sohu. TCO-NHS Ester (axial), 1610931-22-0, trans-Cyclooctene Succinimidyl Ester. 2025. View Source
